molecular formula C22H12F3NO3 B2997178 2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione CAS No. 1024061-18-4

2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione

Cat. No.: B2997178
CAS No.: 1024061-18-4
M. Wt: 395.337
InChI Key: PNVHZFNRJVJAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione is an organic compound with the CAS Registry Number 1024061-18-4 and a molecular formula of C22H12F3NO3 . It has a molecular weight of approximately 395.33 g/mol and is assigned the unique identifier MDL MFCD00245950 . The compound's structure features an indane-1,3-dione core linked via a methylene bridge to a phenyl ring, which is further connected to a 5-(trifluoromethyl)-2-pyridyloxy group . This molecular architecture, particularly the presence of the trifluoromethyl group and the dione functionality, makes it a valuable intermediate in various research fields. Calculated properties include a topological polar surface area of 56.3 Ų and an XLogP3 value of 5.2, indicating its potential physicochemical characteristics . This chemical is offered with a high purity level of 99% and is intended for Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers have utilized this compound in scientific studies, including investigations into the synthesis and properties of coordination polymers and the development of functional materials . Its mechanism of action and specific research value are dependent on the experimental context, and researchers are encouraged to consult the relevant scientific literature for detailed applications.

Properties

IUPAC Name

2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F3NO3/c23-22(24,25)14-7-10-19(26-12-14)29-15-8-5-13(6-9-15)11-18-20(27)16-3-1-2-4-17(16)21(18)28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVHZFNRJVJAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione typically involves the reaction of 5-(trifluoromethyl)-2-pyridyloxybenzaldehyde with indane-1,3-dione. This reaction is often carried out in the presence of a base such as pyridine in an ethanol solvent . The reaction conditions include heating the mixture for several hours and monitoring the progress using thin-layer chromatography (TLC). The product is then purified through recrystallization from a suitable solvent mixture .

Chemical Reactions Analysis

2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Structure Variations
  • Indane-1,3-dione vs. Isoindoline-1,3-dione :
    The target compound shares the indane-1,3-dione core with derivatives like 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione (anticoagulant activity, prothrombin time prolongation) . In contrast, isoindoline-1,3-dione derivatives (e.g., compound 13c in ) exhibit a fused aromatic system, altering electronic properties and biological targets .
Substituent Effects
  • Trifluoromethyl (CF₃) Group: The CF₃ group in the target compound is a strong electron-withdrawing substituent, enhancing metabolic stability and binding affinity.
  • Pyridyloxy vs. Piperazinyl/Methylsulfanyl Groups :
    The 2-pyridyloxy group distinguishes the target compound from analogs like 2-((4-(2-fluorophenyl)piperazinyl)methylene)indane-1,3-dione (), which has a piperazinyl group linked to a fluorophenyl ring. Piperazinyl derivatives are often explored for CNS activity, whereas pyridyloxy groups may influence solubility and antimicrobial properties .
Antifungal and Antimicrobial Activity
  • Aryl Methylene Derivatives :
    2-(Aryl methylene)indane-1,3-dione derivatives (e.g., 39a-e in ) exhibit significant activity against Candida albicans, with substituents like nitro or halogens enhancing efficacy. The target compound’s pyridyloxy-CF₃ group may similarly improve antifungal activity due to increased lipophilicity .
  • Triazolidine and Thioxo Derivatives :
    Compound 13c (), containing a 3-methyl-5-thioxo-1,2,4-triazolidine substituent, shows distinct IR and NMR profiles but lacks reported biological data. The thioxo group may confer redox activity, contrasting with the target compound’s CF₃-pyridyloxy system .
Anticoagulant Activity
  • Methylsulfanyl Derivative :
    2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione prolongs prothrombin time comparably to the drug anisindione. The target compound’s CF₃ group may offer similar or enhanced anticoagulant effects due to stronger electron withdrawal .

Physicochemical Properties

Compound Substituent Melting Point (°C) Key Functional Groups Biological Activity Reference
Target Compound 4-(5-CF₃-2-pyridyloxy)phenyl Not reported CF₃, pyridyloxy, diketone Hypothesized antifungal/PET
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione 4-(Methylsulfanyl)phenyl >300 SMe, diketone Anticoagulant
Compound 13c () 3-Methyl-5-thioxo-4-phenyltriazolidine >300 C=S, triazolidine Not reported
Compound 6b () 4-CF₃ phenyl Not reported CF₃, carboxhydrazide PET inhibition
2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione 4-(2-Fluorophenyl)piperazinyl Not reported F, piperazinyl Commercial (CNS applications)

Biological Activity

2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione is a complex organic compound that belongs to the class of indane-1,3-dione derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and neuropharmacological effects. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)-2-pyridyloxybenzaldehyde with indane-1,3-dione in the presence of a base such as pyridine in an ethanol solvent. This synthetic pathway has been optimized to yield high purity and yield of the target compound.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study evaluating indole derivatives demonstrated that certain derivatives had low IC50 values against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines, indicating potent anticancer properties .

Cell Line IC50 (μM) Reference
HepG20.9
MCF-70.55
HeLa0.50

Neuropharmacological Effects

The compound has also been evaluated for its potential antidepressant activity. Similar compounds have shown affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting that they may exert anxiolytic effects. In vivo studies indicated that certain derivatives acted as effective antidepressants in forced swim tests in mice .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Serotonin Receptor Modulation : The compound may act as a ligand for serotonin receptors, influencing mood and anxiety levels.
  • Cytotoxic Mechanisms : The cytotoxicity against cancer cells may involve apoptosis induction through mitochondrial pathways or disruption of cellular metabolism.
  • Electron Transfer Processes : As an electron acceptor, it could facilitate redox reactions critical for various biological processes.

Case Studies

Several studies have documented the effects of related compounds on different biological systems:

  • Anticancer Studies : A comparative study on indole derivatives highlighted their cytotoxic effects on cancer cells while maintaining lower toxicity towards normal cells .
  • Neuropharmacological Assessment : A series of experiments demonstrated that specific derivatives exhibited greater anxiolytic effects than traditional medications like diazepam .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.